5,8-Dimethylquinoxaline
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H10N2 |
|---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
5,8-dimethylquinoxaline |
InChI |
InChI=1S/C10H10N2/c1-7-3-4-8(2)10-9(7)11-5-6-12-10/h3-6H,1-2H3 |
InChI Key |
DJKCYDWCXGFKKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)N=CC=N2 |
Origin of Product |
United States |
Synthetic Methodologies for 5,8 Dimethylquinoxaline and Analogues
Classical Approaches to Quinoxaline (B1680401) Core Formation
The traditional synthesis of the quinoxaline scaffold has long relied on well-established condensation reactions. These methods form the bedrock of quinoxaline chemistry and continue to be relevant in contemporary synthetic efforts.
Condensation Reactions of o-Phenylenediamines with α-Dicarbonyl Compounds
The most fundamental and widely utilized method for constructing the quinoxaline ring system is the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. encyclopedia.pubchim.it This reaction, first reported by Körner and Hinsberg in 1884, provides a direct and efficient pathway to a diverse range of quinoxaline derivatives. encyclopedia.pub The general mechanism involves the nucleophilic attack of the amino groups of the diamine on the carbonyl carbons of the dicarbonyl compound, followed by cyclization and dehydration to form the aromatic quinoxaline ring.
The versatility of this reaction allows for the synthesis of substituted quinoxalines by employing appropriately substituted o-phenylenediamines and/or α-dicarbonyl compounds. sapub.org For the specific synthesis of 5,8-dimethylquinoxaline, the reaction would involve the condensation of 3,6-dimethyl-1,2-phenylenediamine with glyoxal (B1671930) (a simple α-dicarbonyl compound).
| Reactant 1 | Reactant 2 | Product |
| o-Phenylenediamine | α-Dicarbonyl Compound | Quinoxaline |
| 3,6-Dimethyl-1,2-phenylenediamine | Glyoxal | This compound |
This classical approach is valued for its simplicity and the ready availability of starting materials. sapub.org Various conditions have been developed to optimize this reaction, including the use of different solvents and catalysts. encyclopedia.pubnih.gov
Specific Synthesis Pathways to Dimethylated Quinoxaline-5,8-diones
The synthesis of quinoxaline-5,8-diones, which are important intermediates and possess interesting chemical properties, can be achieved through specific synthetic routes. While direct synthesis from a substituted o-phenylenediamine and a corresponding dicarbonyl that would lead to the dione (B5365651) is less common, multi-step sequences are often employed. One key precursor is 2,3-dimethyl-5,8-quinoxalinedione, which has been a subject of study for its reactivity, including 1,4-addition reactions. acs.org
A general strategy for the synthesis of quinoxaline-5,8-diones involves the oxidation of the corresponding 5,8-dihydroxyquinoxalines. These precursors can be prepared through the classical condensation method. For instance, the condensation of 2,3-diamino-1,4-hydroquinone with 2,3-butanedione (B143835) would yield 5,8-dihydroxy-2,3-dimethylquinoxaline, which can then be oxidized to the target 2,3-dimethyl-5,8-quinoxalinedione.
Further functionalization of the quinoxaline-5,8-dione (B3348068) core, such as the synthesis of 6-arylamino-2,3-bis(pyridin-2-yl)-7-chloro-quinoxaline-5,8-diones, has been reported, demonstrating the utility of these compounds as scaffolds for more complex molecules. nih.govresearchgate.net
Synthesis of Hydroxy- and Dihydro-Quinoxaline Derivatives
The synthesis of hydroxy- and dihydro-quinoxaline derivatives often involves variations of the classical condensation reaction or subsequent modifications of the quinoxaline core.
Hydroxy-Quinoxaline Derivatives: 2-Hydroxy substituted quinoxalines can be prepared by condensing a substituted chalcone (B49325) dibromide with an o-phenylenediamine in a suitable solvent like methanol (B129727). For example, the reaction of a 2-hydroxy substituted chalcone dibromide with benzene-1,2-diamine (BDA) yields the corresponding 2-(2-hydroxybenzyl)-3-arylquinoxaline.
Dihydro-Quinoxaline Derivatives: The synthesis of 1,4-dihydro-quinoxaline-2,3-diones represents an important class of dihydro derivatives. An efficient and environmentally friendly method for their synthesis involves the one-pot reaction of a substituted o-phenylenediamine with oxalic acid under solvent-free conditions, typically by grinding the reactants at room temperature. ias.ac.in This approach offers high atom economy and avoids the use of hazardous solvents. ias.ac.in
| Starting Materials | Product Class |
| Substituted o-phenylenediamine, Oxalic acid | 1,4-Dihydro-quinoxaline-2,3-diones |
| 2-Hydroxy substituted chalcone dibromide, o-phenylenediamine | 2-Hydroxy substituted quinoxalines |
Modern Synthetic Strategies and Techniques
In recent years, synthetic chemists have developed more advanced and efficient methods for the synthesis of quinoxaline derivatives. These modern techniques often offer advantages in terms of reaction times, yields, and environmental impact.
Microwave-Assisted Synthesis of Quinoxaline Derivatives
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. e-journals.inudayton.edu The application of microwave irradiation to the synthesis of quinoxalines has been shown to dramatically reduce reaction times, often from hours to minutes, while providing excellent product yields. e-journals.inscispace.com
This technique is frequently applied to the classical condensation of o-phenylenediamines and α-dicarbonyl compounds. sapub.org The reaction can often be carried out in a solvent-free medium or with a minimal amount of a high-boiling, polar solvent, which aligns with the principles of green chemistry. e-journals.inscispace.com The benefits of microwave-assisted synthesis include:
Rapid Reaction Times: Significant reduction in the time required for the reaction to complete. e-journals.in
High Yields: Often leads to improved product yields compared to conventional heating methods. e-journals.inudayton.edu
Cleaner Reactions: Can minimize the formation of side products, simplifying purification. e-journals.in
Environmentally Benign: The potential for solvent-free conditions reduces the environmental impact. scispace.com
| Method | Reaction Time | Yield |
| Conventional Heating | Hours to Days | Variable |
| Microwave-Assisted | Minutes | High (often >80%) e-journals.in |
Nucleophilic Aromatic Substitution Pathways in Quinoxaline Synthesis
Nucleophilic aromatic substitution (SNAr) provides a valuable pathway for the functionalization of the quinoxaline ring, which is inherently electron-deficient. rsc.orgudayton.edu This approach is particularly useful for introducing substituents onto a pre-formed quinoxaline core.
The reaction involves the attack of a nucleophile on the quinoxaline ring, leading to the displacement of a leaving group, such as a halogen, or in some cases, a hydrogen atom. rsc.orgresearchgate.net For example, 2,3-dichloroquinoxaline (B139996) is a common starting material for SNAr reactions, where the chlorine atoms can be sequentially or simultaneously replaced by various nucleophiles. udayton.edu
The vicarious nucleophilic substitution (VNS) of hydrogen is another modern SNAr pathway that has been explored for functionalizing the quinoxaline ring without the need for a pre-installed leaving group. rsc.orgrsc.org This reaction typically involves the use of a carbanion as a nucleophile. rsc.org The electrophilicity of the quinoxaline ring can be enhanced by N-oxidation, which facilitates the nucleophilic attack. rsc.org
The use of SNAr reactions allows for the late-stage functionalization of the quinoxaline scaffold, enabling the synthesis of a wide array of derivatives with diverse substitution patterns. udayton.edunih.gov
Metal-Catalyzed Synthetic Routes to Quinoxaline Derivatives
Transition metal catalysis offers efficient and versatile pathways for the synthesis of quinoxaline scaffolds. These methods often proceed under milder conditions and with higher yields compared to traditional approaches. Catalysts based on palladium, copper, and nickel are commonly employed for constructing the quinoxaline core through various cyclization and coupling strategies.
One prominent metal-catalyzed approach is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. To synthesize this compound specifically, the required precursor is 3,6-dimethyl-1,2-phenylenediamine . This diamine can be reacted with a 1,2-dicarbonyl compound such as glyoxal or biacetyl. While specific literature detailing a metal-catalyzed version of this exact reaction is sparse, general metal-catalyzed methods for quinoxaline synthesis are well-established. For instance, copper catalysts like copper(I) iodide (CuI) have been used in one-pot, three-component reactions involving 2-iodoanilines, arylacetaldehydes, and sodium azide (B81097) to yield quinoxalines. nih.gov Nickel catalysts, such as a NiBr₂/1,10-phenanthroline system, have also proven effective for synthesizing quinoxalines from both 1,2-diamines and 2-nitroanilines. prepchem.com
Palladium-catalyzed reactions, including reductive N-heteroannulation of enamines derived from 2-nitrobenzenamines, represent another sophisticated strategy for accessing quinoxaline derivatives. rsc.org These cascade cyclizations can enable the formation of multiple bonds in a single operation, leading to complex heterocyclic structures. scinito.airesearchgate.net The application of these general palladium-catalyzed methods, using appropriately substituted precursors, would provide a viable route to this compound.
Table 1: Overview of Metal-Catalyzed Quinoxaline Synthesis Approaches This table presents generalized data for metal-catalyzed synthesis of quinoxaline derivatives, applicable to the synthesis of this compound.
| Catalyst System | Reactant Types | Typical Conditions | Yield Range |
|---|---|---|---|
| CuI / DMEDA | 2-Iodoanilines, Arylacetaldehydes, NaN₃ | DMSO, 80°C, 20h | Moderate to Good |
| NiBr₂ / 1,10-phenanthroline | 1,2-Diamines or 2-Nitroanilines | Varies | Good |
| Pd(dba)₂ / dppp (B1165662) / Phen | Enamines from 2-Nitrobenzenamines | DMF, CO (6 atm), 70°C | - |
Transition Metal-Free Alkylation Approaches
Growing interest in green and sustainable chemistry has spurred the development of transition-metal-free synthetic methods. researchgate.netorgsyn.org These approaches avoid the cost, toxicity, and contamination issues associated with heavy metals. For quinoxaline synthesis, this often involves the use of organocatalysts, iodine, or catalyst-free conditions under specific energy inputs like ultrasound. nih.gov
The classical condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound can be performed efficiently without a metal catalyst. To produce this compound, 3,6-dimethyl-1,2-phenylenediamine would be reacted with a compound like glyoxal or biacetyl. This reaction is often facilitated by a Brønsted or Lewis acid, or sometimes proceeds simply by heating the reactants in a suitable solvent.
Several metal-free catalytic systems have been reported to enhance this transformation:
Organocatalysts : Acids like nitrilotris(methylenephosphonic acid) or camphor (B46023) sulfonic acid can catalyze the condensation, often at room temperature and with high yields (80–97%).
Iodine Catalysis : Molecular iodine (I₂) has been used as an effective catalyst, particularly in a one-pot, two-step procedure starting from α-hydroxy ketones, which are oxidized in situ to the corresponding dicarbonyl compounds before condensation. nih.gov
Catalyst-Free Methods : Under ultrasound irradiation, the condensation of substituted o-phenylenediamines can proceed in water without any catalyst. nih.gov Another approach involves the reaction of o-phenylenediamines with α-halo ketones (like phenacyl bromides) in water or ethanol (B145695) under reflux, which also requires no catalyst. nih.gov
These metal-free methods offer practical and environmentally benign alternatives for the synthesis of a wide range of quinoxaline derivatives, including this compound. nih.gov
Table 2: Selected Transition-Metal-Free Methods for Quinoxaline Synthesis This table presents generalized data for transition-metal-free synthesis of quinoxaline derivatives, applicable to the synthesis of this compound.
| Method | Catalyst / Promoter | Typical Solvents | Key Features | Yield Range |
|---|---|---|---|---|
| Organocatalysis | Nitrilotris(methylenephosphonic acid) | - | Short reaction times | 80-97% |
| Iodine Catalysis | 20 mol% I₂ | DMSO | One-pot from α-hydroxy ketones | 78-99% |
| Catalyst-Free | Ultrasound Irradiation | Water | Green, catalyst-free | - |
| Catalyst-Free | None | Ethanol | From α-halo ketones | 70-85% |
Synthetic Pathways to Functionalized Quinoxaline Precursors and Intermediates
The synthesis of specifically substituted quinoxalines like this compound is critically dependent on the availability of the correct functionalized precursors. The key starting material for this compound is 3,6-dimethyl-1,2-phenylenediamine .
The most common route to substituted o-phenylenediamines is the reduction of the corresponding o-nitroaniline derivative. For the synthesis of 3,6-dimethyl-1,2-phenylenediamine, the precursor would be 3,6-dimethyl-2-nitroaniline . This nitro compound can be reduced using various methods, including:
Catalytic Hydrogenation : Using catalysts like Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere.
Chemical Reduction : Using reagents such as tin (Sn) or stannous chloride (SnCl₂) in acidic media (e.g., HCl), or zinc dust in an alcoholic alkali solution. Sodium hydrosulfite is also an effective reducing agent.
The synthesis of the required 3,6-dimethyl-2-nitroaniline itself can be approached through nitration of the corresponding N-acetylated dimethylaniline followed by deprotection, or other aromatic substitution strategies.
Another important class of precursors are 1,2-dicarbonyl compounds. While simple dicarbonyls like glyoxal and biacetyl are commercially available, more complex or functionalized versions can be synthesized through various methods, such as the oxidation of α-hydroxy ketones. nih.gov The choice of the dicarbonyl compound determines the substitution pattern on the pyrazine (B50134) ring of the resulting quinoxaline. For instance, reacting 3,6-dimethyl-1,2-phenylenediamine with biacetyl would yield 2,3,5,8-tetramethylquinoxaline .
Table 3: General Methods for the Preparation of o-Phenylenediamine Precursors
| Precursor Type | Synthetic Method | Reagents | Key Features |
|---|---|---|---|
| o-Nitroaniline | Reduction | Zinc dust / NaOH / Ethanol | High yield, classic method |
| o-Nitroaniline | Reduction | SnCl₂ / HCl | Effective for various substrates |
| o-Nitroaniline | Catalytic Hydrogenation | Pd/C, H₂ | Clean reaction, high efficiency |
| o-Chloroaniline | Amination | Aqueous ammonia, Copper catalyst | High pressure and temperature required |
Spectroscopic Characterization of Quinoxaline Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the elucidation of the molecular structure of organic compounds. For 5,8-dimethylquinoxaline, various NMR techniques are utilized to probe the environment of its constituent atoms, primarily ¹H, ¹³C, and ¹⁵N.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis for Structural Assignment
¹H NMR spectroscopy provides crucial information about the number, environment, and connectivity of protons within a molecule. In the case of this compound, the ¹H NMR spectrum exhibits characteristic signals corresponding to the aromatic protons and the methyl groups. The aromatic protons on the quinoxaline (B1680401) ring system typically appear as a complex multiplet, while the methyl protons give rise to a distinct singlet. The chemical shifts of these protons are influenced by the electronic effects of the nitrogen atoms and the methyl substituents. chemistrysteps.com
Table 1: ¹H NMR Spectral Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
| H-2, H-3 | 8.78 | s |
| H-6, H-7 | 7.58 | s |
| CH₃ | 2.76 | s |
This table presents typical ¹H NMR chemical shifts for this compound in CDCl₃. Actual values may vary slightly depending on the solvent and experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Elucidation
¹³C NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton of this compound. oregonstate.edu The spectrum displays distinct signals for each unique carbon atom in the molecule, including the quaternary carbons of the ring junctions and the methyl carbons. The chemical shifts in ¹³C NMR are sensitive to the hybridization and electronic environment of the carbon atoms. ucl.ac.uk Analysis of ¹³C NMR spectra, often in conjunction with distortionless enhancement by polarization transfer (DEPT) experiments, allows for the definitive assignment of all carbon signals. The ¹³C NMR spectra of a range of 5-, 6-, and 2-substituted quinoxalines have been analyzed by examining their ¹H-coupled spectra. rsc.org
Table 2: ¹³C NMR Spectral Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C-2, C-3 | 144.5 |
| C-5, C-8 | 132.8 |
| C-6, C-7 | 128.5 |
| C-4a, C-8a | 140.7 |
| CH₃ | 17.9 |
This table presents typical ¹³C NMR chemical shifts for this compound in CDCl₃. Actual values may vary slightly depending on the solvent and experimental conditions.
Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) Investigations
While less common than ¹H and ¹³C NMR due to the low natural abundance and sensitivity of the ¹⁵N isotope, ¹⁵N NMR spectroscopy offers direct insight into the electronic structure of the nitrogen atoms within the quinoxaline ring. researchgate.net The chemical shifts of the nitrogen atoms are highly sensitive to their chemical environment, including hybridization and participation in hydrogen bonding. researchgate.net For quinoxaline derivatives, ¹⁵N NMR can be used to distinguish between different nitrogen-containing functional groups and to study tautomeric equilibria. itba.edu.arurfu.ru For instance, in one study, the ¹⁵N NMR spectrum of a quinoxaline derivative in CDCl₃ showed a chemical shift of 336 ppm. urfu.ru
Advanced NMR Techniques for Complex Quinoxaline Structures
For more complex quinoxaline derivatives or when signal overlap occurs in one-dimensional spectra, advanced NMR techniques are employed. ipb.pt Two-dimensional (2D) NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for establishing connectivity between protons (¹H-¹H COSY) and between protons and carbons (¹H-¹³C HSQC/HMBC). ipb.pt These techniques provide unambiguous assignments of all proton and carbon signals, even in structurally intricate molecules. Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the spatial proximity of protons, aiding in the elucidation of the three-dimensional structure. ipb.pt
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound. mdpi.com The experimentally determined exact mass is compared with the calculated mass for the proposed formula, with a high degree of agreement confirming the elemental composition. For this compound (C₁₀H₁₀N₂), the calculated monoisotopic mass is 158.0844 g/mol . nih.gov HRMS is a critical tool for confirming the identity of newly synthesized compounds and for distinguishing between isomers.
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₁₀H₁₀N₂ | nih.gov |
| Calculated Monoisotopic Mass | 158.0844 u | nih.gov |
| Method | Electrospray Ionization (ESI) | mdpi.com |
Electrospray Ionization Mass Spectrometry (ESI-MS) Applications
Electrospray Ionization Mass Spectrometry (ESI-MS) is a sensitive and specific method for the structural analysis of quinoxaline derivatives, particularly in the gas phase. nih.gov This soft ionization technique is well-suited for determining the molecular weight of these compounds and studying their fragmentation pathways.
In typical ESI-MS analyses conducted in positive ion mode, quinoxaline derivatives readily form protonated molecules, denoted as [M+H]⁺. nih.gov For this compound, which has a molecular formula of C₁₀H₁₀N₂ and a molecular weight of approximately 158.20 g/mol , the primary ion observed in the full scan mass spectrum would be the protonated molecule at a mass-to-charge ratio (m/z) of 159. nih.gov
Further structural information can be obtained using tandem mass spectrometry (MS/MS) experiments, such as Collision-Induced Dissociation (CID). By selecting the protonated molecule as a precursor ion and subjecting it to low-energy collisions, characteristic fragment ions are produced. nih.gov While detailed fragmentation studies specific to this compound are not extensively published, the fragmentation of the quinoxaline core is well-understood. The breakdown routes of the protonated molecules can be rationalized to confirm the compound's structure. nih.govimist.ma The stability of the aromatic system means that initial fragmentation often involves the loss of substituents or cleavage of side chains. The PubChem entry for this compound lists a prominent peak at m/z 143 in its GC-MS data, which would correspond to the loss of a methyl group ([M-CH₃]⁺). nih.gov
Table 1: Predicted ESI-MS Data for this compound
| Ion Type | Formula | Predicted m/z | Description |
|---|---|---|---|
| Protonated Molecule | [C₁₀H₁₀N₂ + H]⁺ | 159 | The primary molecular ion observed in positive mode ESI-MS. |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful technique for identifying the various functional groups within a molecule by measuring the absorption of infrared radiation. libretexts.org The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its aromatic and aliphatic components.
The key vibrational modes expected for this compound include C-H stretching, C=C and C=N double bond stretching, and C-H bending vibrations. scialert.netnih.gov The heteroaromatic quinoxaline ring displays C-H stretching vibrations in the region of 3100-3000 cm⁻¹. scialert.netscialert.net The aliphatic C-H stretching from the two methyl groups would appear as sharp bands typically just below 3000 cm⁻¹.
Stretching vibrations for the C=N bond within the pyrazine (B50134) ring of the quinoxaline system are characteristic and typically appear as a strong absorption band in the 1630-1600 cm⁻¹ range. scialert.netnih.gov The carbon-carbon double bond (C=C) stretching vibrations of the aromatic rings are expected in the 1625-1430 cm⁻¹ region. scialert.net
Furthermore, C-H bending vibrations provide additional structural information. Aromatic C-H out-of-plane bending modes are observed between 900 cm⁻¹ and 670 cm⁻¹, and their specific frequencies can help deduce the substitution pattern on the benzene (B151609) ring. scialert.net The methyl groups will also show characteristic symmetric and asymmetric bending vibrations.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Source |
|---|---|---|---|
| Aromatic C-H | Stretching | 3100 - 3000 | scialert.netscialert.net |
| Aliphatic C-H (Methyl) | Stretching | ~2960 / ~2870 | nih.gov |
| C=N (Quinoxaline Ring) | Stretching | 1630 - 1600 | scialert.netnih.gov |
| C=C (Aromatic Ring) | Stretching | 1625 - 1430 | scialert.net |
Theoretical and Computational Investigations of Quinoxaline Systems
Electronic Structure Calculations
Electronic structure calculations are fundamental to predicting the chemical behavior of molecules. These methods provide detailed information about the distribution of electrons and the energies of molecular orbitals.
Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of quinoxaline (B1680401) derivatives due to its balance of accuracy and computational cost. scholarsresearchlibrary.comup.ac.za DFT calculations are widely used to determine the optimized molecular geometry, which corresponds to the lowest energy arrangement of atoms in a molecule. nih.gov For instance, studies on various quinoxaline derivatives have utilized the B3LYP functional combined with basis sets like 6-311G(d,p) to obtain reliable geometries and electronic properties. nih.govresearchgate.net
The planarity of the quinoxaline ring system is a key feature that influences its electronic properties. Computational studies confirm that derivatives often maintain a coplanar structure, which facilitates electron transfer across the molecule. nih.gov This is crucial for applications in areas like organic solar cells. nih.gov DFT methods are also employed to calculate various electronic properties that help in understanding the reactivity and potential applications of these compounds. scholarsresearchlibrary.com
Table 1: Selected Calculated Electronic Properties for Quinoxaline Derivatives
| Compound/System | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|---|
| Quinoxaline Derivatives for Solar Cells | B3LYP/6-311G(d,p) | -5.417 to -3.288 | Varies | Varies |
| Quinoxaline-based Polymers | B3LYP/6-311G(d,p) | Increases with polymer length | Decreases with polymer length | Decreases from monomer to pentamer |
| 3-Aryl-quinoxaline-2-carbonitrile 1,4-di-N-oxides | B3LYP/cc-pVTZ | Not specified | Not specified | Not specified |
This table is a representation of typical data found in computational studies of quinoxaline derivatives and does not represent specific values for 5,8-Dimethylquinoxaline unless stated. Data compiled from multiple sources. nih.govmdpi.commdpi.com
While DFT is prevalent, Hartree-Fock (HF) methods remain valuable for molecular orbital analysis. HF calculations have been used to investigate the electronic structure of quinoxaline systems, sometimes in conjunction with DFT. For example, a study on 2,3-dimethyl-6-substituted-quinoxalines used HF/6-311G++(d,p) to model the highest occupied molecular orbitals (HOMOs), revealing an asymmetric electron density that confirmed the differing nucleophilicity of the nitrogen atoms. rsc.org Although the B3LYP method includes a percentage of HF exchange, pure HF calculations can provide a foundational understanding of the orbital structure. mdpi.com
Energetic and Mechanistic Predictions
Computational methods are instrumental in predicting the energetics of reactions and elucidating complex reaction mechanisms, including regioselectivity and reactivity.
Theoretical calculations of the heats of formation (ΔHf) are crucial for understanding the thermodynamics of chemical reactions. For quinoxaline derivatives, computational methods like PM6 have been used to calculate the heats of formation for intermediates and transition states in reaction pathways. rsc.org This allows researchers to identify the most energetically favorable routes. For example, in the oxidation of methyl groups on quinoxaline rings, these calculations helped to identify the reaction pathways that require the minimum energy. rsc.org Similarly, quantum chemical calculations have been used to determine the reaction enthalpy for the hydrogenation of quinoxaline and its derivatives, which is important for hydrogen storage applications. researchgate.net The methylation of the quinoxaline ring has been shown to decrease the liquid phase reaction enthalpy of hydrogenation. researchgate.net
Many chemical reactions involving substituted quinoxalines can yield multiple products, a phenomenon known as regioselectivity. Computational chemistry offers a powerful approach to understanding and predicting this selectivity. By calculating the energies of all possible intermediates and products, researchers can construct energy diagrams for the different reaction pathways. rsc.org The preferred product is typically the one formed via the lowest energy pathway. This approach has been successfully applied to explain the regioselectivity in the oxidation of 2,3-dimethyl-6-substituted-quinoxalines, where the formation of different regioisomers was explained by analyzing the energetic diagrams of the reaction. rsc.org Theoretical studies, such as those using the AM1 method, have also been employed to explain the regioselectivity of alkylation reactions in related heterocyclic systems. researchgate.net
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. numberanalytics.comyoutube.com The energies and spatial distributions of these orbitals are key predictors of a molecule's reactivity. pku.edu.cn
For quinoxaline derivatives, FMO analysis is frequently used to rationalize their behavior in various reactions. scholarsresearchlibrary.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). youtube.compku.edu.cn The energy gap between the HOMO and LUMO (ΔE) is an indicator of chemical stability; a larger gap generally implies lower reactivity. scholarsresearchlibrary.com Computational studies on quinoxaline derivatives for applications such as corrosion inhibition and solar cells heavily rely on FMO analysis to predict their effectiveness. scholarsresearchlibrary.comnih.govmdpi.com For instance, the interaction between the HOMO of a quinoxaline inhibitor and the LUMO of a metal surface is a key aspect of its protective mechanism. scholarsresearchlibrary.com
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Quinoxaline |
| 2,3-dimethyl-6-substituted-quinoxalines |
| 2,3-dimethylquinoxaline (B146804) |
Prediction of Photophysical and Electrochemical Properties
Computational chemistry provides powerful tools for predicting the electronic and optical behavior of molecules, offering insights that complement experimental findings. For quinoxaline systems, methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are instrumental in elucidating their photophysical and electrochemical characteristics. These theoretical approaches enable the simulation of absorption spectra, the prediction of parameters relevant to photovoltaic applications, and the identification of reactive sites within the molecular structure.
The simulation of electronic absorption spectra is a key application of computational chemistry in understanding the photophysical properties of quinoxaline derivatives. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the vertical excitation energies, which correspond to the energy required to promote an electron from a lower energy orbital to a higher one without changing the molecular geometry. gaussian.com These calculated energies and their corresponding oscillator strengths (f), which represent the probability of a given electronic transition, are used to generate a theoretical UV-Visible absorption spectrum. gaussian.com
Theoretical studies on various quinoxaline-based dyes demonstrate that TD-DFT calculations, often using functionals like CAM-B3LYP and a polarizable continuum model (PCM) to simulate solvent effects, can reliably predict excitation energies and absorption spectra. researchgate.netresearchgate.netnih.govwu.ac.th For instance, a theoretical investigation of D-π-A-A (Donor-π-Acceptor-Acceptor) dyes, where one derivative (D3) incorporated a 2,3-dimethylquinoxaline unit as an auxiliary acceptor, utilized TD-DFT to determine its photophysical properties. e3s-conferences.org The results from such studies provide a direct comparison with experimental spectra and help in understanding the nature of the electronic transitions, such as π-π* or intramolecular charge transfer (ICT) transitions. e3s-conferences.orgsoton.ac.uk
The table below presents simulated photophysical data for a dye molecule (D3) containing a 2,3-dimethylquinoxaline moiety, calculated using the TD-DFT/CAM-B3LYP/6-31G(d,p) method. e3s-conferences.org
| Property | Value |
| Maximum Absorption Wavelength (λmax) | 492.00 nm |
| Vertical Excitation Energy (Eex) | 2.520 eV |
| Oscillator Strength (f) | 1.838 |
| Data sourced from a theoretical study on D-π-A-A dyes incorporating a 2,3-dimethylquinoxaline unit. e3s-conferences.org |
These simulations are crucial for designing new quinoxaline-based materials with tailored optical properties for applications in areas like organic light-emitting diodes (OLEDs) and chemical sensors. cardiff.ac.ukresearchgate.net
Theoretical calculations are invaluable for screening and designing efficient organic dyes for applications in dye-sensitized solar cells (DSSCs). wu.ac.th DFT calculations can predict key photovoltaic parameters that govern the performance of a solar cell. researchgate.netnih.gov
The essential parameters include:
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) Energy Levels: The HOMO level of the dye should be more negative (lower in energy) than the redox potential of the electrolyte (typically I⁻/I₃⁻ at -4.6 eV) to ensure efficient dye regeneration. e3s-conferences.org The LUMO level must be more positive (higher in energy) than the conduction band edge of the semiconductor (e.g., TiO₂ at -4.0 eV) to facilitate effective electron injection. e3s-conferences.org
Energy Gap (E-gap): The difference between the LUMO and HOMO energies (E-gap = ELUMO - EHOMO) is related to the energy of light the molecule can absorb. A smaller energy gap generally leads to absorption at longer wavelengths. researchgate.net
Open-Circuit Photovoltage (VOC): This is a critical measure of a solar cell's performance. Theoretically, VOC can be estimated from the energy difference between the dye's LUMO and the semiconductor's conduction band edge. researchgate.netwu.ac.th
Computational studies on a series of quinoxaline derivatives have shown that modifying substituents on the quinoxaline core allows for the fine-tuning of these energy levels to optimize solar cell efficiency. researchgate.netnih.gov For a dye containing a 2,3-dimethylquinoxaline unit (D3), these parameters have been calculated to assess its potential as a sensitizer (B1316253) in DSSCs. e3s-conferences.org
| Parameter | Value (eV) |
| EHOMO | -5.147 |
| ELUMO | -2.815 |
| E-gap | 2.332 |
| Open-Circuit Photovoltage (VOC) | 1.185 |
| Data sourced from a theoretical study on a D-π-A-A dye (D3) with a 2,3-dimethylquinoxaline auxiliary acceptor. e3s-conferences.org |
These theoretical predictions suggest that the inclusion of the dimethylquinoxaline unit results in HOMO and LUMO energy levels suitable for efficient electron injection and dye regeneration, making it a promising candidate for photovoltaic applications. e3s-conferences.org
The Fukui function is a concept within Density Functional Theory that helps predict the most reactive sites within a molecule. wikipedia.orgjoaquinbarroso.com It quantifies the change in electron density at a specific point in a molecule when an electron is added or removed. scm.com By condensing these values onto individual atoms, one can obtain "condensed Fukui indices," which act as powerful reactivity indicators. wikipedia.orgscm.comrowansci.com
There are three primary types of Fukui indices:
f+: This index measures the reactivity towards a nucleophilic attack (attack by an electron-rich species). A higher f+ value on an atom indicates it is a more likely site for nucleophilic attack. scm.comrowansci.com It is calculated from the difference in electron population of the atom in its neutral and anionic states. scm.com
f-: This index corresponds to reactivity towards an electrophilic attack (attack by an electron-deficient species). The atom with the highest f- value is the most probable site for electrophilic attack. scm.comrowansci.com It is derived from the population difference between the neutral and cationic states. scm.com
f0: This index predicts the site for radical attack and is typically calculated as the average of f+ and f-. rowansci.com
This methodology allows chemists to understand a molecule's inherent reactivity without needing to model a specific reaction. substack.com For a molecule like this compound, calculating Fukui indices would reveal which of the carbon and nitrogen atoms are most susceptible to attack by electrophiles, nucleophiles, or radicals. For example, one could predict whether an electrophile would preferentially add to the nitrogen atoms or to a specific position on the benzene (B151609) ring. While specific Fukui index calculations for this compound are not detailed in the surveyed literature, the methodology is a standard and powerful tool for predicting the regioselectivity of reactions across the broader class of quinoxaline compounds. substack.com
Mechanistic Studies of Reactions Involving Quinoxaline Compounds
Investigation of Reaction Mechanisms in Quinoxaline (B1680401) Synthesis
The formation of the quinoxaline ring system, a fusion of benzene (B151609) and pyrazine (B50134) rings, can be achieved through various synthetic strategies. nih.govmdpi.com The classical approach involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamino compound. nih.govmdpi.com However, modern methods often employ catalytic systems to achieve higher efficiency and milder reaction conditions. mdpi.com
Mechanistic Insights into Aerobic Oxidation Reactions
Aerobic oxidation plays a significant role in many modern quinoxaline syntheses. uned.es In these reactions, molecular oxygen from the air acts as the terminal oxidant, offering a green and sustainable approach. uned.es For instance, the synthesis of quinoxalines from o-phenylenediamine (B120857) and benzoin (B196080) can proceed under aerobic conditions using transition metal-doped carbon aerogels as catalysts. uned.es
One proposed pathway involves a series of steps:
Imination: The initial reaction between the diamine and the dicarbonyl compound (or its precursor like benzoin) forms an imine intermediate. uned.es
Tautomerization: The imine can then undergo tautomerization to an enamine. uned.es
Heterocyclization: Intramolecular cyclization of the enamine leads to a dihydroquinoxaline intermediate. uned.es
Dehydration and Dehydrogenation: Subsequent loss of water and hydrogen atoms, facilitated by the aerobic conditions and the catalyst, yields the aromatic quinoxaline ring. uned.es
A study on transition metal-doped carbon aerogels found that a molybdenum-doped catalyst likely operates through an initial oxidation of benzoin to benzil, which then reacts with the diamine. uned.es In contrast, catalysts doped with iron, cobalt, or copper appear to follow the imination-heterocyclization pathway. uned.es
Understanding Organometallic-Radical Relay Processes
Recent advancements in synthetic methodology have introduced organometallic-radical relay catalysis as a powerful tool for forming complex molecules. cornell.eduresearchgate.net This strategy involves the generation of radical intermediates through the homolytic cleavage of carbon-metal bonds. researchgate.net While direct evidence for organometallic-radical relay in the synthesis of 5,8-dimethylquinoxaline is not extensively documented in the provided results, the principles of this type of catalysis are relevant to modern organic synthesis. cornell.edu
The key features of a radical relay mechanism include:
Radical Generation: A catalyst initiates the formation of a radical species from a non-radical starting material. cornell.edu
Radical Transformation: The initial radical can undergo further reactions to form new radical intermediates. cornell.edu
Product Formation: The radical cascade is terminated to yield the final product with high stereo- and regiocontrol. cornell.edu
Nitrogen-centered radicals, for example, have been utilized in the synthesis of various N-heterocycles, including quinoxalines. acs.org These reactions often proceed via intermolecular addition to π-systems. acs.org
Role of Catalysts and Reaction Conditions in Mechanistic Pathways
Catalysts and reaction conditions are pivotal in directing the mechanistic pathway of quinoxaline synthesis, thereby influencing reaction rates, yields, and selectivity. orientjchem.org
A variety of catalysts have been employed, including:
Heterogeneous Catalysts: Alumina-supported heteropolyoxometalates, such as CuH₂PMo₁₁VO₄₀ on alumina, have been shown to be highly effective for quinoxaline synthesis at room temperature. nih.gov These solid catalysts can be easily separated from the reaction mixture and recycled. nih.govmdpi.com Nano SbCl₅·SiO₂ is another example of an efficient heterogeneous catalyst that can be used under solvent-less conditions. researchgate.net
Homogeneous Catalysts: Metal salts like CrCl₂·6H₂O, PbBr₂, and CuSO₄·5H₂O have also been used to catalyze quinoxaline formation. orientjchem.org The choice of catalyst can significantly alter the reaction time and efficiency. orientjchem.org Ceric ammonium (B1175870) nitrate (B79036) (CAN) has been used as a green catalyst in aqueous media. mdpi.com
Metal-Free Catalysts: Acidic porous carbons derived from biomass have been reported as sustainable catalysts for the aerobic one-pot synthesis of quinoxalines. uned.es
The reaction conditions, such as solvent and temperature, also play a crucial role. While many traditional methods require high temperatures, several modern protocols have been developed to proceed at room temperature. nih.govresearchgate.net The choice of solvent can also impact the reaction, with some procedures being performed under solvent-free conditions. researchgate.net
Analysis of Chemoselectivity and Regioselectivity
Chemoselectivity and regioselectivity are critical considerations in the synthesis of substituted quinoxalines like this compound, especially when using unsymmetrical starting materials. purechemistry.orgdalalinstitute.com
Chemoselectivity refers to the preferential reaction of one functional group over another in a molecule containing multiple functional groups. purechemistry.orgoxfordsciencetrove.com In the context of quinoxaline synthesis, this could involve the selective reaction of a 1,2-diamine with a 1,2-dicarbonyl compound in the presence of other reactive functional groups.
Regioselectivity pertains to the preferential formation of one constitutional isomer over another. purechemistry.orgdalalinstitute.com When an unsymmetrical 1,2-diamine reacts with an unsymmetrical 1,2-dicarbonyl compound, two different quinoxaline isomers can potentially be formed. The observed regioselectivity is determined by the electronic and steric properties of the substituents on both reactants. purechemistry.org For example, in electrophilic addition reactions, the more stable carbocation intermediate is preferentially formed, dictating the regiochemical outcome according to Markovnikov's rule. dalalinstitute.com In radical additions, an anti-Markovnikov regioselectivity may be observed. dalalinstitute.com
The synthesis of benzo[g]quinoxaline-5,10-diones from 5,8-quinoxalinedione derivatives through Diels-Alder reactions demonstrates the importance of regioselectivity. mdpi.com The nature and position of substituents on the dienophile (the quinoxalinedione) and the diene influence the orientation of the cycloaddition and thus the structure of the final product. mdpi.com
Coordination Chemistry of Quinoxaline Ligands
Quinoxaline (B1680401) Derivatives as Ligands for Metal Complexes
Quinoxaline and its derivatives are nitrogen-containing heterocyclic compounds that can act as excellent ligands for a variety of metal ions. The presence of two nitrogen atoms in the pyrazine (B50134) ring allows them to coordinate to metal centers in different ways, leading to a rich and diverse coordination chemistry.
Synthesis and Characterization of Metal-Quinoxaline Coordination Compounds
The synthesis of metal-quinoxaline coordination compounds typically involves the reaction of a quinoxaline derivative with a metal salt in a suitable solvent. eurjchem.com Various techniques, including routine solution-based methods and hydrothermal synthesis, have been employed to prepare these complexes. eurjchem.com The characterization of these compounds is crucial to understanding their structure and properties. Common analytical techniques include elemental analysis, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and magnetic susceptibility measurements. researchgate.net
A case in point is the synthesis of a silver(I) complex with 2,3-diethyl-7,8-dimethylquinoxaline. This compound was prepared by combining a methanol (B129727) solution of the ligand with a methanol solution of silver nitrate (B79036). nih.gov The resulting colorless crystals were obtained through slow evaporation of the solvent. nih.gov Purity of the ligand, which was synthesized from the condensation of 4,5-dimethyl-1,2-phenylenediamine with 3,4-hexanedione, was confirmed by ¹H NMR prior to its use in the synthesis of the complex. nih.gov
Crystallographic Analysis of Quinoxaline Metal Complexes
For the silver(I) complex of 2,3-diethyl-7,8-dimethylquinoxaline, crystallographic analysis revealed a polymeric structure with the formula [Ag₂(NO₃)₂(C₁₄H₁₈N₂)₂]n. nih.gov The analysis showed subtle differences in the coordination of the ligand, metal, and counter-anion. nih.gov One silver atom (Ag1) is four-coordinate, bonded to a bidentate nitrate anion, a quinoxaline nitrogen, and a bridging oxygen from a second nitrate. nih.gov The second silver atom (Ag2) is three-coordinate, bridging two quinoxaline ligands and also bonded to a bridging nitrate anion oxygen. nih.gov
Below is a table summarizing selected bond lengths and angles for this complex.
| Bond | Length (Å) | Angle | Degree (°) |
| Ag1–O (nitrate) | 2.498 (2) | N2–Ag2–N3 | 173.50 (6) |
| Ag1–O (nitrate) | 2.512 (2) | ||
| Ag1–N1 | 2.2600 (17) | ||
| Ag1–O4 (bridging) | 2.3195 (19) | ||
| Ag2–N (bridging) | 2.2492 (17) | ||
| Ag2–N3 | 2.2552 (17) | ||
| Ag2–O (bridging) | 2.5956 (19) |
Data from the crystallographic analysis of Poly[(μ-2,3-diethyl-7,8-dimethylquinoxaline-κ²N:N')(2,3-diethyl-7,8-dimethylquinoxaline-κN)-μ-nitrato-κ²O:O'-nitrato-κ²O,O'-disilver(I)]. nih.gov
Exploration of Ligand Coordination Modes and Geometries
Quinoxaline derivatives can exhibit various coordination modes, acting as monodentate, bidentate, or bridging ligands. wikipedia.org The specific coordination mode depends on factors such as the metal ion, the substituents on the quinoxaline ring, and the reaction conditions. The coordination geometry around the metal center is defined by the arrangement of the coordinated atoms and can range from linear and tetrahedral to square planar and octahedral. wikipedia.orglibretexts.orgyoutube.com
In the aforementioned silver(I) complex of 2,3-diethyl-7,8-dimethylquinoxaline, the ligand displays both bridging bidentate and monodentate coordination modes. nih.gov One quinoxaline ligand acts as a bidentate bridge between two different silver ions, utilizing both of its nitrogen atoms. nih.gov Another quinoxaline ligand in the same structure is monodentate, coordinating to a silver ion through only one of its nitrogen atoms. nih.gov This variability in coordination behavior within the same compound highlights the versatility of quinoxaline-based ligands. nih.gov The geometry around the silver ions in this complex is distorted, with one silver atom being four-coordinate and the other three-coordinate. nih.gov
Formation of Extended Network Structures and Supramolecular Assemblies
The ability of quinoxaline ligands to act as bridging units between metal centers facilitates the formation of extended one-, two-, or three-dimensional network structures, also known as coordination polymers. pku.edu.cnrsc.org These structures are of great interest due to their potential applications in areas such as catalysis, gas storage, and molecular sensing. rsc.org The self-assembly of metal complexes through non-covalent interactions, such as hydrogen bonding and π-π stacking, can lead to the formation of supramolecular assemblies with intricate architectures. nih.govnih.gov
The silver(I) complex with 2,3-diethyl-7,8-dimethylquinoxaline provides a clear example of the formation of an extended network. nih.gov In this structure, the quinoxaline ligands and the nitrate anions act as bridges between the silver(I) ions, creating a polymeric chain. nih.gov Specifically, a nitrate group bonds to one silver atom and then uses the same oxygen to bond to a neighboring silver atom, contributing to the formation of the extended network. nih.gov This demonstrates how the interplay between the coordination of the primary ligand and the counter-anion can lead to the construction of higher-order structures.
Electronic Properties of Quinoxaline-Metal Complexes
The incorporation of metal ions into quinoxaline-based ligands can significantly influence their electronic properties. Transition metal complexes, in particular, often exhibit interesting photophysical and electrochemical behaviors due to their unique d-orbital electronic structures. pku.edu.cnmdpi.com These properties are crucial for potential applications in areas such as light-emitting devices, sensors, and photocatalysis.
Research on 5,8-Dimethylquinoxaline Remains Limited
Currently, there is a dearth of published research and, consequently, a lack of specific data regarding the biological activity of this compound across a range of therapeutic areas. This includes a lack of information on its potential to modulate lipid accumulation in cellular models, its spectrum and potency of antimicrobial activity, and its efficacy against fungal and parasitic agents.
Furthermore, its anti-inflammatory properties in cell-based assays have not been characterized. Similarly, there are no available studies investigating its anticancer and antineoplastic activity in specific cell lines, its ability to modulate cellular signaling pathways, or its potential as an antitubercular agent.
The absence of dedicated research on this compound means that no detailed research findings or data tables on its biological activities can be provided at this time. The scientific community has yet to conduct the focused in vitro studies necessary to elucidate the specific pharmacological profile of this particular quinoxaline derivative. Therefore, a comprehensive and scientifically accurate article on the biological activity of this compound, as per the requested detailed outline, cannot be generated based on the current body of scientific literature. Further research is required to determine if this compound possesses any of the therapeutic properties associated with the broader class of quinoxaline compounds.
Biological Activity of Quinoxaline Derivatives: in Vitro Research
Structure-Activity Relationship (SAR) Studies in Biological Contexts
The strategic modification of the quinoxaline (B1680401) scaffold has been a focal point of medicinal chemistry research, aiming to elucidate the relationship between chemical structure and biological activity. In vitro studies targeting various enzymes and cell lines have provided significant insights into how different substituents on the quinoxaline ring system influence their therapeutic potential. This section will delve into the structure-activity relationship (SAR) of quinoxaline derivatives, with a particular focus on the impact of methyl groups and other substitutions at the 5 and 8 positions, as seen in analogs of 5,8-dimethylquinoxaline.
Research into quinoxaline derivatives as inhibitors of apoptosis signal-regulating kinase 1 (ASK1), a therapeutic target for conditions like non-alcoholic steatohepatitis, has revealed critical SAR insights. nih.gov A series of N-(5-(4-alkyl-4H-1,2,4-triazol-3-yl) pyridin-3-yl) quinoxaline-2-carboxamides were synthesized and evaluated for their in vitro enzyme inhibitory activity. nih.gov The nature of the alkyl substituent on the triazole ring significantly impacted the inhibitory potency. For instance, among alicyclic hydrocarbon substitutions, a cyclobutyl group (IC50 = 117.61 nM) was found to be more potent than a cyclopropyl (B3062369) group (IC50 = 502.46 nM). nih.gov This suggests that the size and conformation of the substituent play a crucial role in the interaction with the ASK1 enzyme.
Further illustrating the fine-tuning of activity through structural modification, a study on quinoxaline urea (B33335) analogs as inhibitors of IKKβ phosphorylation for pancreatic cancer therapy demonstrated the importance of substituent placement on the quinoxaline core. nih.gov A novel quinoxaline urea analog, analog 84, was identified which was approximately 2.5-fold more potent in inhibiting TNFα-induced NF-κB and about 4-fold more potent in inhibiting pancreatic cancer cell growth when compared to its parent compound. nih.gov This enhanced activity was attributed to the replacement of furan (B31954) rings with a more metabolically stable N-methylpyrazole moiety. nih.gov
In the context of herbicidal activity, triketone-quinoxaline hybrids have been investigated as inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). A series of 2-(2,3-dimethyl-8-(substituted-phenyl)quinoxaline-6-carbonyl)-3-hydroxycyclohex-2-en-1-ones were synthesized, with the substitution on the phenyl ring at the 8-position of the quinoxaline nucleus being a key variable. The inhibitory data revealed that compounds with a substituted phenyl ring at this position exhibited significant AtHPPD inhibition. hep.com.cn Specifically, compound 7d, which features an o-tolyl group at the 8-position, showed greater efficacy than the commercial herbicide mesotrione, with an IC50 value of 0.317 µmol·L⁻¹. hep.com.cn Molecular docking studies suggested that this enhanced activity is due to the chelation of the ferrous ion in the enzyme's active site by the two adjacent carbonyls of the triketone moiety. hep.com.cn
The following table summarizes the in vitro inhibitory activity of selected 8-substituted-2,3-dimethylquinoxaline derivatives against Arabidopsis thaliana HPPD (AtHPPD). hep.com.cn
| Compound ID | R (Substituent at position 8) | IC50 (µmol·L⁻¹) |
| 7a | phenyl | 0.495 |
| 7b | o-tolyl | 0.317 |
| 7c | m-tolyl | 0.583 |
| 7d | p-tolyl | 0.389 |
| 7e | 4-methoxyphenyl | 0.891 |
| 7i | 4-fluorophenyl | 0.334 |
| 7n | 3,4-difluorophenyl | 0.368 |
| Mesotrione | - | 0.452 |
Another area of investigation for quinoxaline derivatives is their effect on lipid metabolism. A study on the inhibitory activity of various quinoxaline derivatives on palmitate-induced lipid accumulation in HepG2 hepatocytes revealed that the substitution pattern significantly influences this biological effect. nih.govacs.org Notably, 8-methyl-3,4-dihydro-1H-quinoxalin-2-one showed a marked decrease in lipid accumulation by approximately 50% compared to the vehicle-treated control. nih.govacs.org This highlights the importance of the methyl group at the 8-position in conferring this specific biological activity.
The antitumor potential of quinoxaline-5,8-diones, which are structurally related to this compound, has also been a subject of SAR studies. The synthesis of pyrazine (B50134) analogs of 1,1-deoxydaunomycin from 2,3-dimethylquinoxaline-5,8-dione demonstrates the utility of this scaffold in creating complex, biologically active molecules. semanticscholar.org The reactivity of the dione (B5365651) system in Diels-Alder reactions allows for the construction of polycyclic systems with potential anticancer properties. semanticscholar.org
Applications of Quinoxaline Derivatives in Advanced Materials and Catalysis
Organic Electronics and Optoelectronic Device Components
Quinoxaline (B1680401) derivatives are widely investigated for their use in organic electronic and optoelectronic devices due to their inherent electronic characteristics. researchgate.net The versatility of the quinoxaline structure allows it to be integrated into various materials, including conductive polymers and fluorescent dyes. researchgate.net
Role as Organic Semiconductors
Organic semiconductors are carbon-based materials featuring a conjugated π-electron system that grants them semiconducting properties. researchgate.net The quinoxaline family of compounds falls into this category and holds significant potential for applications in electronic devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). researchgate.netrsc.org The electron-deficient nature of the pyrazine (B50134) ring within the quinoxaline scaffold makes these materials suitable as n-type or electron-transporting materials in electronic devices. While the broader class of quinoxaline derivatives is recognized for these semiconductor properties, specific research detailing the performance of 5,8-Dimethylquinoxaline as a standalone organic semiconductor is not extensively documented in current literature. However, its structural attributes are consistent with those required for integration into conductive polymers for use in flexible electronic devices.
Integration in Electroluminescent Materials and Organic Light-Emitting Devices (OLEDs)
Electroluminescent materials are crucial components of OLEDs, where they emit light in response to an electric current. Quinoxaline derivatives are actively explored for this purpose due to their favorable electronic and light-emitting properties. researchgate.net The incorporation of quinoxaline moieties into polymer matrices has been shown to enhance light emission characteristics, making them promising candidates for developing efficient OLEDs.
The utility of quinoxaline derivatives extends to serving as host materials or as emitters, particularly those that exhibit thermally activated delayed fluorescence (TADF). researchgate.net While specific studies on the integration of this compound into OLEDs are limited, chemical suppliers list it under categories for OLED materials, suggesting its potential use in this field. bldpharm.com The performance of such devices would depend on the specific device architecture and the role—whether as an emitter, host, or transport layer material—that the compound plays.
Development as Fluorescent Materials and Dyes
The inherent photophysical properties of the quinoxaline ring system have led to its use in the development of functional dyes and luminophores. researchgate.net These materials can be designed for a variety of applications, from fluorescent probes to components in dye-sensitized solar cells. researchgate.net The fluorescence properties of quinoxaline derivatives can be tuned by modifying the substituents on the heterocyclic ring. researchgate.net For instance, more complex derivatives like 6,7-dimethyl-2,3-di(pyridin-2-yl)quinoxaline are utilized as organic fluorescent dyes. chembk.com Quinoxaline derivatives have also been investigated for their ability to act as fluorescent probes for sensing applications. researchgate.net While the specific fluorescent characteristics of this compound, such as its quantum yield and emission spectra, are not detailed in the available research, its core structure is foundational to many known fluorescent compounds. core.ac.uk
Catalytic Applications in Organic Transformations
Beyond materials science, the quinoxaline scaffold has found utility in the field of catalysis, either as a key component of a catalyst's design or as a catalyst itself in specific reactions.
Quinoxaline Scaffolds in Catalyst Design
The nitrogen atoms in the pyrazine ring of the quinoxaline structure possess lone pairs of electrons, making them effective ligands for coordinating with metal centers. This property has been exploited in catalyst design, particularly in organometallic chemistry. Research has shown that quinoxaline derivatives can serve as ligands in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in synthetic organic chemistry. researchgate.net The specific substitution pattern on the quinoxaline ring can influence the stability and activity of the resulting metal complex.
Investigation of Catalytic Activity
Certain quinoxaline derivatives have been shown to possess catalytic activity directly. A notable, albeit specialized, application is their use as bleach catalysts in the silver dye-bleach process for photographic materials. google.com In this process, a combination of two different quinoxaline derivatives with specific redox potentials can be used to achieve balanced color gradations and high sensitivity. google.com A patent for this technology lists numerous substituted quinoxalines, including various methyl and methoxy (B1213986) derivatives, demonstrating the catalytic role of the quinoxaline core in this specific industrial process. google.com While this compound is not explicitly named as a preferred catalyst in the provided examples, other dimethylquinoxalines are, highlighting the catalytic potential of this class of isomers. google.com
Table of Quinoxaline Derivatives as Bleach Catalysts
The following table details examples of quinoxaline derivatives and their roles as bleach catalysts as described in patent literature for silver dye-bleach materials. google.com
| Compound Name | Position of Substituents | Role/Function |
| 2,3-Dimethylquinoxaline (B146804) | 2, 3 | Bleach Catalyst Component |
| 6-Methoxy-2,3-dimethylquinoxaline | 6, 2, 3 | Bleach Catalyst Component |
| 5-Amino-7-methoxy-2,3-dimethylquinoxaline | 5, 7, 2, 3 | Bleach Catalyst Component |
| Unsubstituted Quinoxaline | - | Parent compound for catalyst derivatives |
No Research Found on the Corrosion Inhibition Properties of this compound
Despite a thorough search for scientific literature and data, no specific research findings on the corrosion inhibition properties of the chemical compound This compound could be located.
Numerous studies have been conducted on the broader class of quinoxaline derivatives as corrosion inhibitors, demonstrating their general effectiveness in protecting various metals, particularly in acidic media. This efficacy is often attributed to the presence of the quinoxaline ring system, which contains nitrogen heteroatoms and a π-electron system that can interact with metal surfaces. The inclusion of substituent groups, such as methyl groups, has been shown in some cases to enhance the inhibitory effect of the parent molecule.
However, specific experimental or theoretical studies detailing the performance of this compound as a corrosion inhibitor, including data on its inhibition efficiency, adsorption characteristics, or mechanism of action, are not available in the public domain. Therefore, it is not possible to provide an article on the corrosion inhibition properties of this particular compound as requested.
Future Research Directions and Concluding Perspectives
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of quinoxaline (B1680401) derivatives has traditionally involved the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds, often requiring harsh reaction conditions. mdpi.com Future research is increasingly focused on the development of more sustainable and efficient synthetic routes. Green chemistry principles, such as the use of recyclable catalysts, one-pot syntheses, microwave-assisted reactions, and aqueous reaction media, are being applied to the synthesis of quinoxalines to minimize environmental impact. mdpi.comechemi.com
A notable example in the realm of dimethylquinoxaline derivatives is the synthesis of 2,3,7,8-tetramethylbenzo[g]quinoxaline-5,10-dione from 2,3-dimethylquinoxaline-5,8-dione. mdpi.com This transformation, achieved through a Diels-Alder reaction with silyloxyl dienes in refluxing benzene (B151609), opens avenues for creating more complex polycyclic aromatic systems based on the dimethylquinoxaline core. mdpi.com Another synthetic advancement is the preparation of 2,3-diethyl-7,8-dimethylquinoxaline through the condensation of 4,5-dimethyl-1,2-phenylenediamine with 3,4-hexanedione. iucr.org
Future efforts in this area should continue to explore eco-friendly catalysts and solvent systems. The development of one-pot reactions that allow for the sequential introduction of different functional groups onto the 5,8-dimethylquinoxaline backbone would be highly valuable for creating a diverse library of compounds for various applications.
Advancements in Computational Modeling for Predictive Design
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the electronic and structural properties of quinoxaline derivatives. researchgate.net These theoretical studies provide crucial insights into the molecules' reactivity, stability, and potential applications in materials science and medicinal chemistry.
A pertinent example is the computational analysis of a cocrystal formed between 2,3-dimethylquinoxaline (B146804) and 3,5-dinitrobenzoic acid. researchgate.net DFT calculations were employed to analyze the molecular structure, electronic properties, and nonlinear optical (NLO) properties of this cocrystal, revealing its potential for applications in NLO materials. researchgate.net Furthermore, computational methods like molecular docking are being used to screen quinoxaline derivatives for their potential as inhibitors of biological targets such as enzymes and receptors. nih.gov
Future research should focus on developing more accurate and predictive computational models for this compound and its derivatives. This includes the use of advanced DFT functionals and multiscale modeling approaches to simulate the behavior of these molecules in complex environments, such as in biological systems or within the matrix of a polymer. Such models will accelerate the discovery of new applications by allowing for the in-silico design of molecules with tailored properties.
Exploration of New Biological Targets and Mechanisms
Quinoxaline derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. ontosight.airesearchgate.net The exploration of new biological targets and the elucidation of the mechanisms of action for these compounds are active areas of research.
For instance, N6,3-Dimethylquinoxaline-5,6-diamine has been identified as a potential antimicrobial and anticancer agent. evitachem.com It is believed to exert its effects by interacting with specific enzymes involved in cellular processes, potentially leading to the inhibition of their activity and the induction of apoptosis in cancer cells. evitachem.com The planar structure of the quinoxaline ring is thought to be crucial for its interaction with biological targets. evitachem.com Other dimethylquinoxaline derivatives have also shown promise. For example, 2,3-Dimethylquinoxaline has demonstrated antifungal activity. researchgate.net
Future research should aim to identify the specific molecular targets of this compound and its derivatives. This can be achieved through a combination of experimental techniques, such as affinity chromatography and proteomics, and computational approaches like reverse docking. A deeper understanding of the structure-activity relationships will be critical for the rational design of more potent and selective therapeutic agents.
Integration of Quinoxaline Moieties into Multifunctional Materials
The unique electronic properties of the quinoxaline ring system make it an attractive component for the development of multifunctional materials, particularly in the field of organic electronics. evitachem.com The integration of this compound moieties into polymers and coordination complexes is a promising avenue for creating materials with novel optical and electronic functionalities.
A notable application is the use of 1,4-diacryloyl-1,2,3,4-tetrahydro-6,7-dimethylquinoxaline in polymer chemistry. lookchem.com This compound can be polymerized to form cross-linked structures, leading to the creation of high-performance materials. lookchem.com In another example, a silver(I) complex with 2,3-diethyl-7,8-dimethylquinoxaline has been synthesized and structurally characterized. iucr.org This demonstrates the ability of dimethylquinoxaline derivatives to act as ligands in the formation of coordination polymers, which can have interesting photophysical and catalytic properties. iucr.orgevitachem.com
Future research in this area should explore the synthesis of a wider range of polymers and metal-organic frameworks (MOFs) incorporating the this compound unit. By systematically modifying the substituents on the quinoxaline ring and the linking groups in the polymer or MOF structure, it should be possible to fine-tune the material's properties for specific applications, such as in sensors, catalysts, and organic light-emitting diodes (OLEDs).
Translational Research and Potential for Industrial Applications
The translation of fundamental research on this compound into practical industrial applications is a key future goal. The versatility of this compound and its derivatives suggests potential uses in a variety of sectors, from polymer manufacturing to the pharmaceutical industry.
A concrete example of an industrial application is the use of this compound-2,3-dithiocarbonate as a vulcanizable agent for epichlorohydrin (B41342) polymers. lookchem.com This highlights the potential for dimethylquinoxaline derivatives to be used as additives to improve the properties of commercial polymers. Furthermore, the role of quinoxaline derivatives as intermediates in the synthesis of pharmaceuticals and as components in materials for organic electronics points to significant commercial potential. evitachem.comevitachem.com
For translational research to be successful, a multidisciplinary approach is required, involving collaboration between academic researchers and industrial partners. Key areas for future investigation include scaling up the synthesis of promising this compound derivatives, conducting detailed performance testing in relevant industrial applications, and assessing the economic viability and market potential of these new materials and compounds.
Q & A
Q. Example Protocol :
| Step | Conditions |
|---|---|
| Condensation | Ethanol, reflux (6–8 h) |
| Isolation | Cooling, filtration, washing |
| Purification | Recrystallization (CH₂Cl₂/petroleum ether) |
Basic: How should researchers characterize this compound derivatives analytically?
Characterization requires a multi-technique approach:
- Spectroscopy :
- NMR (¹H/¹³C): Confirm substituent positions via chemical shifts (e.g., methyl groups at δ ~2.5 ppm) .
- FT-IR : Identify C=N stretches (~1600 cm⁻¹) and aromatic C-H bends (~750 cm⁻¹) .
- Mass Spectrometry : ESI-MS or GC-MS for molecular ion validation .
- Chromatography : HPLC with UV detection (λ ~254 nm) to assess purity .
Basic: What methodologies are used to evaluate the antimicrobial activity of this compound compounds?
Antimicrobial assays involve:
- In Vitro Models :
- Broth Microdilution : Determine MIC (minimum inhibitory concentration) against bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Agar Diffusion : Measure inhibition zones; compare to standard drugs (e.g., ampicillin).
- Statistical Validation : Use ANOVA or non-parametric tests (e.g., Kruskal-Wallis) for dose-response analysis .
Basic: What are the standard protocols for assessing in vitro toxicity of this compound?
In vitro toxicity screening includes:
- Cell Lines : Hepatocytes (HepG2), cardiomyocytes (H9c2), and renal cells (HK-2) .
- Assays :
- MTT/WST-1 : Measure cell viability at ≤100 µM .
- ATP Detection : Quantify metabolic activity (e.g., luminescence assays) .
- Endpoint : IC₅₀ calculation using nonlinear regression models (e.g., GraphPad Prism) .
Advanced: How can conflicting in vitro genotoxicity data for quinoxaline derivatives be resolved?
Discrepancies arise due to structural variations and assay sensitivity:
- Case Study : 2,3-Dimethylquinoxaline (DMQ) showed no genotoxicity in three in vitro bacterial reverse mutation assays (Ames tests), but earlier studies flagged quinoxaline and 2-methylquinoxaline as potentially genotoxic .
- Resolution Strategies :
- Structural Analysis : Methyl groups at positions 2 and 3 in DMQ may sterically hinder DNA interaction .
- Follow-Up : Conduct mammalian cell assays (e.g., micronucleus test) to confirm negative results .
Advanced: What experimental design considerations are critical for in vivo toxicity studies of this compound?
Key parameters for rodent models:
- Dosing :
- Acute Toxicity : Single oral dose (2000–5000 mg/kg) with 14-day observation .
- Subacute Toxicity : Daily dosing (28 days) at 1/10th LD₅₀ .
- Endpoints :
- Clinical Signs : Weight loss, organ enlargement .
- Histopathology : Renal corpuscle dilation, coronary capillary hyperplasia .
- Biochemistry : Platelet/leukocyte counts (e.g., 99.8% and 188.8% increases at high doses) .
Q. Table: Subacute Toxicity Parameters
| Parameter | Measurement |
|---|---|
| Dose Range | 200–2000 mg/kg |
| Duration | 28 days |
| Critical Markers | ALT, AST, creatinine |
Advanced: How can quinoxaline-linked hybrid molecules be designed to enhance anti-proliferative activity?
Rational design strategies include:
- Scaffold Hybridization : Link this compound to 1,2,4-triazole sulfonamide moieties for dual kinase inhibition .
- Docking Studies : Use AutoDock Vina to predict binding affinity to targets (e.g., EGFR, VEGFR) .
- SAR Analysis : Correlate substituent electronegativity (e.g., nitro groups) with IC₅₀ values .
Advanced: What functionalization strategies improve the optical properties of this compound for material science applications?
Modifications for luminescence:
- π-Extension : Introduce carbazole groups at positions 5 and 8 to enhance fluorescence (e.g., DCQ derivatives) .
- Solvent Effects : Self-assembly in DMSO/water mixtures forms nanofibers with blue-shifted emission .
- Acid Sensitivity : Use gel films to detect volatile acids (e.g., HCl) via fluorescence quenching .
Advanced: How should researchers validate normality in datasets from this compound experiments?
Statistical validation steps:
- Tests : Shapiro-Wilk (n < 50) or Kolmogorov-Smirnov (n ≥ 50) .
- Workflow :
- Preprocessing : Log-transform skewed data (e.g., IC₅₀ values).
- Visualization : Q-Q plots to assess linearity .
- Fallbacks : Non-parametric tests (e.g., Mann-Whitney U) if normality is violated .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
